N-(2-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-14-7-3-5-9-17(14)25-21(27)20-16(11-12-29-20)24-22(25)30-13-19(26)23-15-8-4-6-10-18(15)28-2/h3-12H,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFILLZEJCLNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. Its structure can be summarized as follows:
- Molecular Formula : C23H23N3O4S
- Molecular Weight : 451.56 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains:
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| 4-Methylthieno[2,3-d]pyrimidine | Staphylococcus aureus, Bacillus subtilis | Active |
| N-Benzyl-4-Oxo-Thieno Derivatives | Pseudomonas aeruginosa | Moderately Active |
These findings suggest that the compound may inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism, such as TrmD, which is crucial for tRNA modification in bacteria .
Anticancer Activity
In addition to antimicrobial properties, thieno[3,2-d]pyrimidine derivatives have been investigated for anticancer activity. A notable study identified a related compound that exhibited significant cytotoxic effects on multicellular spheroids of cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Compounds with similar structures inhibit key enzymes like TrmD.
- DNA Interaction : Some derivatives may intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study showed that 4-oxothieno derivatives were more effective against S. aureus than their 4-alkoxy counterparts. The study utilized docking studies to predict binding affinities and interactions with target proteins .
- Anticancer Screening : In a multicellular spheroid model, a related compound demonstrated significant inhibition of tumor growth through apoptosis induction, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
